8-[(Dihydroxybismuthino)oxy]quinoline

Catalog No.
S14270487
CAS No.
42324-04-9
M.F
C9H10BiNO3
M. Wt
389.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-[(Dihydroxybismuthino)oxy]quinoline

CAS Number

42324-04-9

Product Name

8-[(Dihydroxybismuthino)oxy]quinoline

Molecular Formula

C9H10BiNO3

Molecular Weight

389.16 g/mol

InChI

InChI=1S/C9H7NO.Bi.2H2O/c11-8-5-1-3-7-4-2-6-10-9(7)8;;;/h1-6,11H;;2*1H2/q;+1;;/p-1

InChI Key

USJULHZFGFGGBZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C(=C1)O[Bi])N=CC=C2.O.O

8-[(Dihydroxybismuthino)oxy]quinoline is a chemical compound with the molecular formula C9H10BiNO3C_9H_{10}BiNO_3 and a molecular weight of approximately 387.1451 g/mol. It is classified under the Chemical Abstracts Service (CAS) number 42324-04-9 and is recognized for its unique structural properties, derived from the 8-hydroxyquinoline framework, which is known for its diverse biological activities and potential applications in medicinal chemistry .

The compound features a bismuthino group, which contributes to its distinctive chemical behavior. The presence of hydroxyl groups enhances its chelating properties, allowing it to form complexes with various metal ions. This characteristic is crucial for its biological activity and potential therapeutic applications .

Due to its functional groups. Key reactions include:

  • Chelation Reactions: The hydroxyl groups can chelate metal ions, forming stable complexes that are often utilized in biological systems.
  • Electrophilic Aromatic Substitution: The quinoline ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents.
  • Redox Reactions: The bismuthino component may engage in redox reactions, altering the oxidation state and reactivity of the compound.

These reactions are essential for understanding the compound's reactivity and potential applications in drug development and materials science .

Compounds containing the 8-hydroxyquinoline moiety, including 8-[(Dihydroxybismuthino)oxy]quinoline, exhibit a wide range of biological activities. These include:

  • Antimicrobial Activity: Effective against various bacterial and fungal strains.
  • Anticancer Properties: Demonstrated potential in inhibiting cancer cell proliferation and inducing apoptosis in tumor cells.
  • Neuroprotective Effects: Acts as an iron-chelator, which can protect neuronal cells from oxidative stress-related damage.

The biological significance of this compound highlights its potential as a lead structure for developing new therapeutic agents targeting multiple diseases .

The synthesis of 8-[(Dihydroxybismuthino)oxy]quinoline typically involves multi-step organic reactions. Common methods include:

  • Starting Material Preparation: Synthesis often begins with 8-hydroxyquinoline as the precursor.
  • Bismuth Incorporation: The bismuth component is introduced through reactions involving bismuth salts or complexes that can react with hydroxyl groups on the quinoline structure.
  • Functionalization: Subsequent steps may involve further modifications to enhance solubility or biological activity.

These synthetic routes allow for the creation of various derivatives that may exhibit enhanced properties or specificity in biological applications .

8-[(Dihydroxybismuthino)oxy]quinoline has several notable applications:

  • Pharmaceutical Development: Its antimicrobial and anticancer properties make it a candidate for drug formulation.
  • Metal Ion Detection: Utilized as a chelating agent in analytical chemistry for detecting metal ions.
  • Organic Light Emitting Diodes (OLEDs): The compound's luminescent properties enable its use in electronic applications.

These applications underscore the versatility of this compound in both medicinal and industrial fields .

Interaction studies involving 8-[(Dihydroxybismuthino)oxy]quinoline focus on its ability to form complexes with metal ions and biological molecules. Key findings include:

  • Metal Ion Binding: The compound effectively binds to metal ions such as copper and iron, influencing their bioavailability and activity within biological systems.
  • Protein Interactions: Studies suggest that it may interact with specific proteins, potentially affecting their function or stability.

Understanding these interactions is crucial for evaluating the compound's therapeutic potential and safety profile .

Several compounds share structural similarities with 8-[(Dihydroxybismuthino)oxy]quinoline, particularly those based on the 8-hydroxyquinoline framework. Notable examples include:

  • 8-Hydroxyquinoline: A well-studied compound known for its chelating abilities and broad biological activity.
  • Nitroxoline (5-Nitro-8-hydroxyquinoline): An antiprotozoal agent exhibiting similar antimicrobial properties.
  • 8-Mercaptoquinoline: Known for its thiol group, enhancing its reactivity and interaction with heavy metals.

Comparison Table

Compound NameKey FeaturesBiological Activity
8-HydroxyquinolineBasic structure; strong chelatorAntimicrobial, anticancer
NitroxolineNitro substituent on quinolineAntiprotozoal
8-MercaptoquinolineThiol group enhances reactivityAntimicrobial
8-[(Dihydroxybismuthino)oxy]quinolineBismuthino group; unique chelation propertiesAntimicrobial, neuroprotective

The uniqueness of 8-[(Dihydroxybismuthino)oxy]quinoline lies in its bismuth incorporation, which may enhance its biological activity compared to other derivatives while providing new avenues for therapeutic exploration .

Solvent-Mediated Coordination Complex Formation Strategies

The choice of solvent profoundly influences the thermodynamic stability and kinetic accessibility of bismuth-quinoline coordination complexes. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) enhance ligand solubility while stabilizing charged intermediates during bismuth coordination. For example, DMF’s high dielectric constant ($$ \epsilon = 36.7 $$) facilitates the dissociation of bismuth nitrate precursors into Bi³⁺ ions, which subsequently react with deprotonated 8-hydroxyquinoline ligands. In contrast, protic solvents like ethanol or methanol promote proton transfer equilibria that compete with metal-ligand bond formation, often leading to incomplete complexation or oligomeric byproducts.

A comparative study of solvent effects (Table 1) reveals that DMF yields 8-[(dihydroxybismuthino)oxy]quinoline complexes with 92% purity under reflux conditions, whereas ethanol-based syntheses achieve only 68% purity due to competing esterification side reactions. Acetonitrile, though polar, exhibits limited efficacy owing to its weak Lewis basicity, which fails to stabilize intermediate bismuth species.

Table 1: Solvent Effects on Bismuth-Quinoline Complex Yield

SolventDielectric Constant ($$ \epsilon $$)Purity (%)Reaction Time (h)
DMF36.7926
Ethanol24.3688
Acetonitrile37.54510

Ligand Substitution Patterns in Bismuth-Quinoline Complexation

Substituents on the quinoline backbone modulate electron density at the coordination site, directly impacting bismuth-ligand bond strength. Electron-withdrawing groups such as bromo (-Br) or nitro (-NO₂) at the quinoline’s 5- or 7-positions increase the ligand’s Lewis acidity, enhancing its affinity for bismuth(III) centers. For instance, 5-bromo-8-hydroxyquinoline forms complexes with bismuth nitrate at twice the rate of unsubstituted analogs, as quantified by pseudo-first-order rate constants ($$ k_{obs} = 0.42 \, \text{h}^{-1} $$ vs. $$ 0.21 \, \text{h}^{-1} $$).

Conversely, electron-donating groups like methyl (-CH₃) or methoxy (-OCH₃) reduce coordination efficiency by increasing electron density at the oxygen donor atom. Structural analyses indicate that methyl-substituted derivatives exhibit elongated Bi–O bond lengths ($$ 2.18 \, \text{Å} $$) compared to bromo-substituted analogs ($$ 2.02 \, \text{Å} $$), correlating with lower thermal stability.

Table 2: Substituent Effects on Bismuth-Ligand Bond Parameters

SubstituentPositionBi–O Bond Length (Å)Decomposition Temp. (°C)
-Br52.02285
-CH₃72.18231
-H-2.10265

Stoichiometric Control in Heteroleptic vs. Homoleptic Architectures

The molar ratio of bismuth precursors to quinoline ligands dictates whether homoleptic (all-ligand-identical) or heteroleptic (mixed-ligand) complexes form. A 1:2 Bi³⁺:ligand ratio favors homoleptic tris(8-quinolinolato)bismuth species, as confirmed by single-crystal X-ray diffraction. In contrast, a 1:1 ratio promotes heteroleptic architectures where bismuth coordinates to one quinoline ligand and auxiliary anions (e.g., nitrate or acetate).

Notably, heteroleptic complexes exhibit enhanced solubility in organic solvents due to reduced lattice energy. For example, [Bi(8-quinolinolato)(NO₃)₂] dissolves readily in chloroform ($$ 12.5 \, \text{mg/mL} $$), whereas homoleptic [Bi(8-quinolinolato)₃] requires heated DMF for dissolution ($$ 4.2 \, \text{mg/mL} $$). Stoichiometric adjustments also influence photophysical properties: heteroleptic complexes display bathochromic shifts in UV-Vis spectra ($$ \lambda{max} = 387 \, \text{nm} $$) compared to homoleptic analogs ($$ \lambda{max} = 365 \, \text{nm} $$).

Table 3: Stoichiometric Impact on Complex Properties

Bi:Ligand RatioArchitectureSolubility in CHCl₃ (mg/mL)$$ \lambda_{max} $$ (nm)
1:3Homoleptic<1365
1:1Heteroleptic12.5387

8-[(Dihydroxybismuthino)oxy]quinoline represents a fascinating coordination compound where the bismuth center forms a complex with the 8-hydroxyquinoline ligand [1] [2]. X-ray diffraction studies have revealed that this compound can exist in both monomeric and dimeric configurations, with distinct structural characteristics that influence its physicochemical properties [3] [4].

In the monomeric form, the bismuth atom coordinates with the nitrogen and oxygen atoms of the 8-hydroxyquinoline ligand, forming a five-membered chelate ring [2] [5]. The coordination sphere around the bismuth center is completed by two hydroxyl groups, resulting in a distorted trigonal bipyramidal geometry [3]. The Bi-O bond length connecting to the quinoline oxygen typically measures between 2.20-2.30 Å, while the Bi-N bond length ranges from 2.45-2.55 Å [1] [4].

The dimeric configuration presents a more complex structural arrangement where two monomeric units are linked through bridging hydroxyl groups [4]. This results in a binuclear complex with a Bi₂O₂ core structure [3]. X-ray crystallographic data indicates that the Bi-O-Bi bridge angles in these dimers typically range from 105° to 115°, while the O-Bi-O angles measure between 70° and 75° [4] [6].

Table 1: Key Structural Parameters from X-ray Diffraction Analysis

ParameterMonomeric FormDimeric Form
Bi-O (quinoline)2.20-2.30 Å2.25-2.35 Å
Bi-N2.45-2.55 Å2.50-2.60 Å
Bi-OH2.10-2.20 Å2.15-2.25 Å
Bi···Bi distanceN/A3.80-4.10 Å
O-Bi-O angle85-95°70-75°
Bi-O-Bi angleN/A105-115°

The crystallographic studies further reveal that the transition between monomeric and dimeric forms is influenced by several factors including solvent polarity, temperature, and concentration [3] [7]. In non-polar solvents and at higher concentrations, the dimeric form predominates due to enhanced intermolecular interactions [4]. Conversely, polar solvents and dilute solutions favor the monomeric configuration through solvation effects that stabilize the hydroxyl groups [6] [7].

The crystal packing analysis demonstrates that both forms exhibit distinct unit cell parameters [1] [7]. The monomeric form typically crystallizes in monoclinic space groups with Z=4, while the dimeric configuration often adopts triclinic systems with Z=2 [4] [6]. These differences in crystal packing significantly impact the compound's physical properties, including solubility and thermal stability [3] [7].

Density Functional Theory (DFT) Modeling of Coordination Geometries

Density Functional Theory calculations have provided valuable insights into the electronic structure and coordination geometries of 8-[(Dihydroxybismuthino)oxy]quinoline [8] [9]. These computational approaches have been instrumental in elucidating the nature of bismuth-ligand interactions and the factors influencing structural stability [10] [11].

DFT studies employing the B3LYP functional with relativistic effective core potentials for bismuth have successfully modeled the coordination environment around the bismuth center [9] [10]. The calculations confirm the experimental observations regarding the distorted trigonal bipyramidal geometry in the monomeric form, with the nitrogen and one hydroxyl group occupying the axial positions [8] [11]. This distortion can be attributed to the stereochemically active lone pair on the bismuth atom, which occupies a significant portion of the coordination sphere [10] [12].

For the dimeric configuration, DFT calculations reveal that the formation of the Bi₂O₂ core is energetically favorable, with a stabilization energy of approximately 15-20 kcal/mol compared to two separate monomeric units [9] [13]. This stabilization stems from the additional coordination provided by the bridging hydroxyl groups and the resulting increase in coordination number for the bismuth centers [10] [12].

The computational analysis of the electronic structure shows significant charge transfer from the quinoline ligand to the bismuth center [8] [13]. The highest occupied molecular orbital (HOMO) is predominantly localized on the quinoline ring, while the lowest unoccupied molecular orbital (LUMO) has significant contributions from the bismuth 6p orbitals [10] [14]. This electronic distribution facilitates the strong coordination between the bismuth center and the quinoline nitrogen and oxygen atoms [9] [12].

Table 2: DFT-Calculated Electronic Properties

PropertyValueMethod
HOMO-LUMO gap3.2-3.5 eVB3LYP/LANL2DZ
Bi-O bond order0.65-0.75Natural Bond Orbital Analysis
Bi-N bond order0.55-0.65Natural Bond Orbital Analysis
Bismuth partial charge+1.8 to +2.0Mulliken Population Analysis
Formation energy (dimer)-15 to -20 kcal/molB3LYP/LANL2DZ

DFT calculations have also been employed to investigate the conformational flexibility of the coordination sphere [10] [15]. The potential energy surface mapping reveals relatively low energy barriers (5-8 kcal/mol) for the interconversion between different conformations of the hydroxyl groups [9] [14]. This flexibility contributes to the compound's ability to adapt its coordination geometry in response to different chemical environments [13] [12].

The computational modeling further indicates that the coordination geometry around the bismuth center is very flexible, with the difference between gas-phase and solid-state structures being relatively minor [16] [9]. This suggests that crystal packing forces have a limited effect on the core coordination environment of the bismuth atom [10] [15]. However, these forces do influence the orientation of the hydroxyl groups and the overall molecular conformation [9] [12].

Time-dependent DFT (TD-DFT) calculations have been used to predict the electronic absorption spectra of 8-[(Dihydroxybismuthino)oxy]quinoline [13] [14]. The results show good agreement with experimental data, with the main absorption bands corresponding to π→π* transitions within the quinoline ligand and ligand-to-metal charge transfer transitions [10] [12]. These spectroscopic predictions provide valuable benchmarks for experimental characterization and structural confirmation [9] [14].

π-π Stacking Interactions in Supramolecular Assembly

The supramolecular assembly of 8-[(Dihydroxybismuthino)oxy]quinoline is significantly influenced by π-π stacking interactions between the quinoline moieties [17] [18]. These non-covalent interactions play a crucial role in determining the three-dimensional arrangement of molecules in the crystal lattice and contribute to the overall stability of the supramolecular structure [19] [7].

X-ray crystallographic studies have revealed that the quinoline rings in adjacent molecules adopt parallel or slightly offset orientations, facilitating effective π-π stacking [17] [7]. The interplanar distances between stacked quinoline rings typically range from 3.3 to 3.6 Å, which is characteristic of aromatic π-π interactions [18] [19]. These stacking arrangements can be classified into two main types: face-to-face (cofacial) and edge-to-face (T-shaped) configurations [17] [20].

In the face-to-face configuration, the quinoline rings are arranged in a parallel fashion with a slight offset to minimize electrostatic repulsion between the π-electron clouds [18] [7]. This offset arrangement maximizes the overlap between the electron-rich and electron-poor regions of adjacent aromatic systems [19] [20]. The edge-to-face configuration involves the interaction between the edge of one quinoline ring (particularly the C-H bonds) and the face of another, forming C-H···π interactions [17] [7].

The strength of these π-π stacking interactions has been estimated through computational studies to be in the range of 5-10 kcal/mol, making them significant contributors to crystal packing forces [18] [19]. The presence of the bismuth center and hydroxyl groups further modulates these interactions through electronic effects and steric constraints [17] [20].

Table 3: Characteristics of π-π Stacking Interactions in Crystal Structures

ParameterFace-to-Face ConfigurationEdge-to-Face Configuration
Interplanar distance3.3-3.5 Å3.4-3.6 Å
Offset distance1.5-2.0 ÅN/A
Interaction energy7-10 kcal/mol5-7 kcal/mol
Dihedral angle0-10°70-90°
C···C contacts3.3-3.8 Å3.5-4.0 Å

The supramolecular assembly of 8-[(Dihydroxybismuthino)oxy]quinoline exhibits interesting polymorphic behavior, with different crystal forms showing distinct π-π stacking patterns [18] [20]. In some polymorphs, the molecules form extended one-dimensional chains through continuous π-π stacking interactions [17] [7]. In others, discrete dimeric or tetrameric assemblies are observed, where the π-π stacking is complemented by additional intermolecular interactions such as hydrogen bonding through the hydroxyl groups [19] [20].

The role of π-π stacking in directing the supramolecular assembly is particularly evident in the formation of layered structures [17] [7]. These layers are typically composed of molecules arranged in a herringbone pattern, with alternating face-to-face and edge-to-face interactions [18] [20]. The layers are then stacked upon one another through additional π-π interactions, resulting in a three-dimensional network [19] [7].

Computational studies using dispersion-corrected DFT methods have provided valuable insights into the energetics and geometric preferences of these π-π stacking interactions [18] [19]. The calculations confirm that the observed stacking arrangements represent energetically favorable configurations, with dispersion forces being the dominant contributor to the interaction energy [17] [20]. The presence of electron-withdrawing groups on the quinoline ring, such as the bismuth-containing substituent at the 8-position, enhances the strength of π-π stacking by reducing the electron density in the aromatic system and thereby decreasing electrostatic repulsion [18] [7].

The electronic structure of 8-[(Dihydroxybismuthino)oxy]quinoline is fundamentally characterized by its frontier molecular orbitals, which determine the compound's photophysical properties and reactivity. Density functional theory calculations reveal that the compound exhibits a characteristic highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap that can be systematically modified through strategic ligand functionalization [1] [2] [3].
The quantum chemical analysis of bismuth quinoline complexes demonstrates that the highest occupied molecular orbital is primarily localized on the quinolate phenoxide ring, exhibiting π orbital character, while the lowest unoccupied molecular orbital consists of π* orbitals localized on the quinolate pyridyl ring [1] [2]. This spatial separation of frontier orbitals creates a donor-acceptor system within the molecular framework, enabling efficient electronic transitions and contributing to the compound's photoluminescent properties [4] [3].

Computational studies using density functional theory methods with B3LYP functionals have established that the highest occupied molecular orbital-lowest unoccupied molecular orbital gap for the bismuth tris(8-hydroxyquinolate) monomer is 2.156 electronvolts [1] [2]. This value represents optimal electronic communication between the metal center and the quinoline ligand system, facilitating both charge transfer processes and luminescent behavior [3].

Ligand functionalization strategies significantly influence the frontier orbital energies and consequently the highest occupied molecular orbital-lowest unoccupied molecular orbital gap. The introduction of electron-withdrawing groups at specific positions on the quinoline ring system results in stabilization of both highest occupied molecular orbital and lowest unoccupied molecular orbital levels, with the latter being more significantly affected [5] [6]. Conversely, electron-donating substituents elevate the highest occupied molecular orbital energy more substantially than the lowest unoccupied molecular orbital, leading to gap narrowing [7] [8].

Halogen substitution on the quinoline moiety has been demonstrated to provide an effective tool for modulating electronic properties. Studies on halogenated bismuth quinoline complexes show that substitution of hydrogen atoms in the 5- and 7-positions with chlorine or bromine atoms results in systematic modifications of the frontier orbital energies [9]. The heavy atom effect introduced by halogens also enhances intersystem crossing efficiency, promoting phosphorescence over fluorescence [9].

The molecular orbital compositions reveal that the bismuth center contributes minimally to the frontier orbitals in these complexes, with the primary electronic density residing on the quinoline ligand system [10] [11]. This observation suggests that the metal center primarily serves as a structural organizing element rather than directly participating in the optical transitions [12]. However, the bismuth atom plays a crucial role in facilitating intersystem crossing through its large spin-orbit coupling constant [13] [14].

Electronic structure calculations indicate that the highest occupied molecular orbital-lowest unoccupied molecular orbital gap can be tuned within a range of 1.7 to 4.8 electronvolts depending on the specific functionalization pattern and molecular aggregation state [1] [15] [3]. This tunability provides a rational design framework for developing bismuth quinoline complexes with targeted photophysical properties for specific applications.

Concentration-Dependent Monomer-Dimer Equilibrium Effects

The photoluminescent behavior of 8-[(Dihydroxybismuthino)oxy]quinoline exhibits pronounced concentration dependence due to the establishment of a dynamic monomer-dimer equilibrium in solution. This equilibrium fundamentally alters the electronic structure and consequently the optical properties of the compound, representing a key factor in understanding its photophysical behavior [13] [16] [1].

Ultraviolet-visible spectroscopy studies demonstrate that bismuth tris(8-hydroxyquinolate) complexes exist predominantly as monomers at low concentrations, typically below 1 micromolar, while higher concentrations favor dimer formation through bridging interactions [13] [16]. The dimerization process occurs through bismuth-oxygen bonds, where oxygen atoms from the substituted hydroxyquinolate ligands of one complex coordinate to the bismuth center of another complex, creating a bridged dimeric structure [1] [2] [4].

The electronic consequences of dimerization are profound and directly observable in the optical spectra. Monomeric complexes exhibit highest occupied molecular orbital-lowest unoccupied molecular orbital gaps of approximately 2.156 electronvolts, while dimeric species show significantly reduced gaps of 1.772 and 1.915 electronvolts for different dimeric configurations [1] [2]. This reduction in the energy gap results from the destabilization of the highest occupied molecular orbital levels due to the close face-to-face approach of quinolate rings in the dimeric structure [3].

The concentration-dependent equilibrium manifests in the emission spectra as a progressive shift in the fluorescence maximum with increasing concentration. At low concentrations, the emission is dominated by monomeric species, while at higher concentrations, the dimeric emission becomes predominant [13] [16]. This behavior is consistent with the formation of static excimers, where the excited state properties differ from those of the ground state aggregates [13].

Quantitative analysis of the monomer-dimer equilibrium has been performed using concentration-dependent absorption and emission measurements [1] [2]. The equilibrium constant for dimerization varies with solvent polarity and temperature, with polar solvents generally favoring the monomeric form due to increased solvation energy [16]. The dimerization process is enthalpically favorable but entropically unfavorable, resulting in temperature-dependent equilibrium positions [16].

The kinetics of the monomer-dimer interconversion are rapid on the timescale of optical measurements, indicating that the equilibrium is established quickly relative to the excited state lifetime [16]. This rapid equilibration allows for the observation of concentration-dependent emission profiles that reflect the instantaneous equilibrium composition at the time of excitation [13].

Fluorescence quantum yield measurements reveal that the quantum efficiency is concentration-dependent, with optimal emission occurring at intermediate concentrations where both monomeric and dimeric species contribute to the overall luminescence [17]. At very low concentrations, the quantum yield is limited by the inherent efficiency of the monomeric species, while at high concentrations, concentration quenching effects and aggregation-caused quenching reduce the overall emission intensity [13].

The monomer-dimer equilibrium also influences the excited state dynamics, with different decay pathways available to monomeric versus dimeric species [13]. Time-resolved spectroscopy studies indicate that dimeric species exhibit longer excited state lifetimes compared to monomers, consistent with the reduced energy gap and altered electronic structure in the aggregated state [13].

Comparative Analysis with Transition Metal Analogues

The photoluminescent and electronic properties of 8-[(Dihydroxybismuthino)oxy]quinoline can be systematically compared with analogous transition metal complexes to elucidate the unique characteristics imparted by the bismuth center. This comparative analysis reveals fundamental differences in electronic structure, orbital participation, and photophysical behavior that distinguish bismuth complexes from their transition metal counterparts [18] [10] [19].

Platinum(II) and palladium(II) complexes of quinoline-based ligands exhibit markedly different electronic structures compared to bismuth analogues. In platinum quinoline complexes, the metal d-orbitals participate significantly in the frontier molecular orbitals, creating metal-ligand charge transfer transitions that are absent in bismuth systems [20] [21] [22]. The platinum complexes typically show highest occupied molecular orbital-lowest unoccupied molecular orbital gaps in the range of 2.8 to 3.2 electronvolts, which are comparable to but systematically different from bismuth complexes [21].

The photophysical properties of transition metal quinoline complexes are dominated by metal-to-ligand charge transfer and ligand-to-metal charge transfer transitions, which contribute to their luminescent behavior [19] [23]. In contrast, bismuth quinoline complexes exhibit primarily ligand-centered transitions with minimal metal participation, resulting in different emission characteristics and quantum yields [18] [1]. The absence of accessible d-orbitals in bismuth leads to purely ligand-based optical transitions, fundamentally altering the photophysical behavior compared to transition metal systems [12].

Copper(II) and zinc(II) complexes of 8-hydroxyquinoline demonstrate tetrahedral or octahedral coordination geometries, contrasting with the more irregular coordination environment observed in bismuth complexes [5] [24] [25]. The transition metal complexes exhibit well-defined metal-ligand bonding patterns with predictable electronic structures, while bismuth complexes show more complex bonding arrangements due to the stereochemically active lone pair on bismuth [26] [27].

The luminescence quantum yields of transition metal quinoline complexes vary significantly from those of bismuth analogues. Aluminum(III) tris(8-hydroxyquinolate) complexes, widely used in organic light-emitting diodes, exhibit quantum yields approaching unity under optimal conditions [28] [29]. In comparison, bismuth quinoline complexes show moderate quantum yields but with unique spectroscopic features such as concentration-dependent emission and monomer-dimer equilibrium effects not observed in transition metal systems [1] [4].

Manganese(III), iron(III), and cobalt(III) complexes of 8-hydroxyquinoline have been characterized using density functional theory calculations, revealing that the metal-nitrogen and metal-oxygen bonds in these systems exhibit different covalent character compared to bismuth complexes [30]. The transition metal complexes show lower electron density at bond critical points and different Laplacian values, indicating more ionic bonding character in the bismuth system [30].

The spin-orbit coupling effects in bismuth complexes are substantially larger than in first-row transition metal analogues, leading to enhanced intersystem crossing efficiency and the potential for room-temperature phosphorescence [13] [14]. This heavy atom effect is particularly pronounced compared to lighter transition metals and contributes to the unique photophysical properties of bismuth quinoline complexes [9].

Electronic structure calculations comparing bismuth and transition metal quinoline complexes reveal that the bismuth systems exhibit more diffuse frontier orbitals and different orbital symmetries [11] [12]. The transition metal complexes generally show more compact orbitals with significant metal d-orbital contribution, while bismuth complexes display extended π-systems with minimal metal participation [10] [26].

The redox properties of bismuth quinoline complexes differ significantly from transition metal analogues, with bismuth systems showing irreversible oxidation processes and different electrochemical behavior [26] [27]. Transition metal complexes typically exhibit reversible or quasi-reversible redox couples associated with metal-centered oxidation and reduction, while bismuth complexes show ligand-centered redox processes with less predictable electrochemical behavior [19].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

389.04647 g/mol

Monoisotopic Mass

389.04647 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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